molecular formula C8H16ClN B6177080 3-(1-methylcyclopropyl)pyrrolidine hydrochloride CAS No. 2551119-83-4

3-(1-methylcyclopropyl)pyrrolidine hydrochloride

Cat. No.: B6177080
CAS No.: 2551119-83-4
M. Wt: 161.67 g/mol
InChI Key: YBLJDLICAZYORD-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)pyrrolidine hydrochloride (CAS 2551119-83-4) is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 . It belongs to the class of pyrrolidine derivatives, a saturated nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry and drug discovery . The pyrrolidine ring enables the exploration of pharmacophore space due to sp³-hybridization, contributes to the stereochemistry of a molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring, a phenomenon known as "pseudorotation" . These properties make pyrrolidine-based building blocks, such as this compound, highly valuable for designing novel bioactive molecules with optimized parameters like solubility and lipophilicity . Researchers utilize pyrrolidine derivatives in the stereoselective synthesis of various active pharmaceutical ingredients and as key intermediates for developing treatments for a wide range of human diseases . The specific substitution pattern of the 1-methylcyclopropyl group on the pyrrolidine ring may offer unique steric and electronic properties, making this compound a versatile intermediate for further chemical functionalization. This product is intended for research applications only in laboratory settings.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2551119-83-4

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

3-(1-methylcyclopropyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-8(3-4-8)7-2-5-9-6-7;/h7,9H,2-6H2,1H3;1H

InChI Key

YBLJDLICAZYORD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CCNC2.Cl

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 1 Methylcyclopropyl Pyrrolidine Hydrochloride

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-(1-methylcyclopropyl)pyrrolidine (B13561488) hydrochloride reveals several potential strategic disconnections to simplify the molecule into readily available starting materials. The final hydrochloride salt is trivially formed from the free base, so the primary focus is on the synthesis of the substituted pyrrolidine (B122466) core.

Two primary retrosynthetic approaches can be envisioned:

Disconnection of the C-C bond between the pyrrolidine and cyclopropyl (B3062369) moieties (C3-C_cyclopropyl): This is a logical disconnection (Path A in the figure below). This approach simplifies the target into a pyrrolidine-based synthon, such as a 3-halopyrrolidine or a pyrrolidin-3-one, and a 1-methylcyclopropyl organometallic reagent (e.g., a Grignard or organolithium reagent). Alternatively, it could involve the coupling of a 1-methylcyclopropyl-containing building block with a precursor that will be used to construct the pyrrolidine ring.

Disconnection of the pyrrolidine ring: This strategy involves breaking one or more bonds within the heterocyclic ring (Path B). A common approach is a [3+2] cycloaddition, which disconnects the molecule into an azomethine ylide precursor and an alkene bearing the 1-methylcyclopropyl group. Another powerful method involves intramolecular cyclization, typically disconnecting a C-N bond to reveal a linear precursor, such as a γ-amino alcohol, γ-amino halide, or a related substrate poised for ring closure. mdpi.comosaka-u.ac.jp

These disconnections lead to key intermediates whose synthesis must be addressed, particularly concerning the introduction of the chiral center at the C3 position of the pyrrolidine ring.

Figure 1: Key Retrosynthetic Disconnections for 3-(1-Methylcyclopropyl)pyrrolidine A visual representation of the primary disconnection strategies for the target molecule.

                Cl-
                 |

H+ --//-- N-H / \ | | | |-- (CH3)C3H4 <-- Target Molecule \ / ---

Introduction of the 1-Methylcyclopropyl Moiety

The defining feature of the target compound is the 1-methylcyclopropyl substituent at the 3-position of the pyrrolidine ring. The construction of this sterically demanding, sp³-rich moiety can be approached through two primary strategies: building the cyclopropane ring directly onto a pyrrolidine precursor or attaching a pre-synthesized cyclopropyl group.

Cyclopropanation involves the creation of the three-membered ring from an alkene precursor. In the context of synthesizing 3-(1-methylcyclopropyl)pyrrolidine, this would typically involve the reaction of a 3-(prop-1-en-2-yl)pyrrolidine derivative with a cyclopropanating agent. The addition of a methylene group across the double bond generates the desired cyclopropane ring.

Several methods are established for this type of transformation, each with distinct advantages regarding yield, substrate scope, and stereocontrol. wikipedia.org

Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), generated from diiodomethane and a zinc-copper couple. wikipedia.org It is known for its reliability and functional group tolerance. For creating a 1-methylcyclopropyl group, a modified Simmons-Smith procedure or related protocols that effectively add a C(CH₃) moiety would be required.

Transition Metal-Catalyzed Reactions: Catalysts based on rhodium, copper, or palladium can decompose diazo compounds, such as diazomethane or its derivatives, to generate a carbene that subsequently reacts with an alkene. wikipedia.org This method is highly versatile and can be rendered asymmetric through the use of chiral ligands, which is crucial if stereochemical control at the pyrrolidine ring is required. rsc.org

Michael-Initiated Ring Closure (MIRC): This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization to form the cyclopropane ring. The use of chiral catalysts or auxiliaries can provide excellent stereochemical control over the final product. rsc.org

Stereochemical control is a paramount concern, as the relationship between the substituents on the pyrrolidine ring can significantly influence the molecule's properties. beilstein-journals.org When the pyrrolidine precursor contains existing stereocenters, the cyclopropanation reaction can be either substrate-controlled, where the inherent chirality of the starting material directs the approach of the reagent, or reagent-controlled, where a chiral catalyst dictates the stereochemical outcome. unl.pt The choice of protecting groups on the pyrrolidine nitrogen can also exert steric or electronic influence, affecting the facial selectivity of the cyclopropanation. beilstein-journals.org

Table 1: Comparison of Selected Cyclopropanation Methods

Method Reagent(s) Typical Conditions Stereocontrol Key Features
Simmons-Smith CH₂I₂ / Zn-Cu Ether or DCM, room temp. Syn-addition, substrate-directed Good for simple alkenes; tolerant of many functional groups. wikipedia.orgmasterorganicchemistry.com
Catalytic (Diazo) Ethyl diazoacetate, Rh₂(OAc)₄ Organic solvent, 25-80 °C Catalyst-controlled Highly versatile; allows for asymmetric synthesis with chiral catalysts. wikipedia.org

| MIRC | Ylides, α-haloesters | Base, various solvents | High diastereoselectivity possible | Forms C-C bonds efficiently; stereochemistry can be controlled by chiral auxiliaries. rsc.org |

An alternative to direct cyclopropanation is the attachment of a pre-formed 1-methylcyclopropyl unit to the pyrrolidine ring using cross-coupling reactions. This strategy requires a pyrrolidine derivative functionalized at the 3-position with a suitable leaving group (e.g., a halide or triflate) and a 1-methylcyclopropyl organometallic reagent.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (like 1-methylcyclopropylboronic acid) with an organic halide. It is renowned for its mild reaction conditions and high functional group tolerance.

Negishi Coupling: This method involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. Cyclopropyl Grignard reagents can be transmetalated to zinc to participate in these couplings, providing a robust route to the desired structure. nih.gov

Other Cross-Coupling Reactions: Variants like Stille coupling (using organotin reagents) or Buchwald-Hartwig amination (for C-N bond formation, though less direct for this scaffold) represent the breadth of available methods for forging the key C-C bond.

This approach decouples the synthesis of the pyrrolidine core from the synthesis of the cyclopropyl moiety, which can be advantageous for optimizing each part separately. For instance, an enantiomerically pure 3-halopyrrolidine derivative could be coupled with the cyclopropyl partner to ensure the final product has the desired stereochemistry.

Table 2: Overview of Cyclopropyl Attachment Strategies

Coupling Reaction Cyclopropyl Reagent Pyrrolidine Substrate Catalyst Advantages
Suzuki-Miyaura Boronic acid/ester 3-Bromo- or 3-Iodo-pyrrolidine Pd(PPh₃)₄, etc. Stable reagents, mild conditions. organic-chemistry.org
Negishi Organozinc halide 3-Bromo- or 3-Triflyloxy-pyrrolidine Pd(dba)₂, etc. Highly reactive nucleophiles, good yields. nih.gov

| Cobalt-Catalyzed | Grignard reagent | 3-Iodo-pyrrolidine | CoCl₂, etc. | Cost-effective catalyst, couples with alkyl halides. organic-chemistry.org |

Salt Formation and Crystalline Form Research for 3-(1-Methylcyclopropyl)pyrrolidine Hydrochloride

The final step in the synthesis is the conversion of the free base of 3-(1-methylcyclopropyl)pyrrolidine into its hydrochloride salt. This transformation is not merely a purification step but is critical for the compound's utility in a research environment.

Amines are often converted to their hydrochloride salts to improve their physical and chemical properties. The free base form of 3-(1-methylcyclopropyl)pyrrolidine is expected to be a basic, potentially oily substance with limited water solubility and stability. Conversion to the hydrochloride salt typically yields a crystalline solid. cymitquimica.com

The key advantages of hydrochloride salt formation include:

Enhanced Stability: Salts are generally more resistant to degradation from atmospheric CO₂ and oxidation compared to the corresponding free bases.

Improved Handling: Crystalline solids are easier to weigh, handle, and formulate than oils or low-melting solids. cymitquimica.com

Increased Aqueous Solubility: The ionic nature of the salt significantly improves solubility in water and other polar protic solvents, which is often essential for biological assays and further chemical reactions. nih.gov

Purification: Crystallization of the salt is an effective method for removing impurities, often yielding a product of high purity without the need for chromatography. google.com

The formation of the hydrochloride salt is typically achieved by treating a solution of the free base in an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) with a solution of anhydrous hydrogen chloride. nih.gov The choice of solvent can influence the crystal form (polymorph) that is obtained. Different polymorphs of the same compound can have different solubilities, stabilities, and melting points, making control over crystallization a crucial aspect of chemical development. google.comgoogle.com

Optimization of Synthetic Pathways for Scalability in Research Settings

Transitioning a synthetic route from a small-scale discovery setting to one capable of producing gram or multi-gram quantities for extensive research requires careful optimization. The primary goals are to increase efficiency, reduce cost, and ensure safety and reproducibility.

For the synthesis of this compound, optimization would focus on several areas:

Reagent Selection: Replacing expensive or hazardous reagents with cheaper, safer alternatives. For example, in a coupling strategy, one might investigate replacing a palladium catalyst with a more abundant and less expensive nickel or cobalt catalyst. organic-chemistry.org

Purification Methods: Developing crystallization-based purifications for intermediates and the final product to avoid time-consuming and solvent-intensive chromatographic separations. The hydrochloride salt formation is a key step in this regard.

Reaction Conditions: Optimizing reaction temperature, concentration, and time to maximize throughput and minimize energy consumption. Avoiding cryogenic temperatures or high-pressure reactions is often a priority for scalability.

By systematically addressing these factors, a synthetic pathway can be refined to be robust and efficient, enabling the reliable production of this compound for in-depth scientific investigation.

Stereochemical Considerations in 3 1 Methylcyclopropyl Pyrrolidine Hydrochloride Research

Inherent Chirality and Stereoisomeric Forms of 3-(1-Methylcyclopropyl)pyrrolidine (B13561488) Hydrochloride

3-(1-Methylcyclopropyl)pyrrolidine hydrochloride possesses two stereogenic centers, which are atoms that give rise to stereoisomerism. The first is the carbon atom at the 3-position of the pyrrolidine (B122466) ring, and the second is the quaternary carbon atom at the 1-position of the cyclopropyl (B3062369) ring to which the methyl group is attached. The presence of these two chiral centers means that the compound can exist as four distinct stereoisomers. These stereoisomers are organized into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other. The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.org

The four possible stereoisomers of 3-(1-methylcyclopropyl)pyrrolidine are:

(3R, 1'R)-3-(1-methylcyclopropyl)pyrrolidine

(3S, 1'S)-3-(1-methylcyclopropyl)pyrrolidine

(3R, 1'S)-3-(1-methylcyclopropyl)pyrrolidine

(3S, 1'R)-3-(1-methylcyclopropyl)pyrrolidine

The first two isomers form one enantiomeric pair, while the latter two form another. Each enantiomer will have a corresponding diastereomer in the other pair.

Table 1: Possible Stereoisomers of 3-(1-Methylcyclopropyl)pyrrolidine
StereoisomerConfiguration at C3 of Pyrrolidine RingConfiguration at C1 of Cyclopropyl RingRelationship
(3R, 1'R)RREnantiomers
(3S, 1'S)SS
(3R, 1'S)RSEnantiomers
(3S, 1'R)SR

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional shape of a molecule is crucial for its interaction with biological targets such as enzymes and receptors, which are themselves chiral. Consequently, the different stereoisomers of a chiral compound can exhibit significantly different biological activities. For instance, in a series of pyrrolidine-containing GPR40 agonists, it was discovered that the enantiomers had differential effects on the radioligand used for the binding assay. nih.gov One enantiomer potentiated the radioligand, while the other displaced it, indicating a different mode of binding to the receptor. nih.gov

Furthermore, research on estrogen receptor alpha (ERα) antagonists has shown that the stereochemistry at the 3-position of the pyrrolidine ring is a determining factor for the desired biological effect. A 3-R-methylpyrrolidine derivative was found to promote a pure ERα antagonist and selective ER degrader profile, which is beneficial for the treatment of breast cancer, whereas the corresponding 3-S-methylpyrrolidine or an unsubstituted pyrrolidine did not exhibit the same favorable activity. nih.gov These examples underscore the principle that the precise spatial arrangement of substituents on the pyrrolidine scaffold dictates the nature and efficacy of its interactions with biological macromolecules. nih.gov

Methodologies for Stereoisomer Separation and Characterization for Academic Studies

Given the distinct biological profiles of different stereoisomers, their separation and characterization are essential steps in academic and pharmaceutical research. The two primary methods for resolving racemic mixtures are chiral chromatography and diastereomeric salt formation.

Chiral chromatography is a powerful technique for the separation of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a preferred method in many instances due to its advantages over traditional high-performance liquid chromatography (HPLC). nih.gov SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which is less toxic and more environmentally friendly than the organic solvents used in HPLC. selvita.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations without a loss of efficiency. chromatographyonline.com

The separation of enantiomers in chiral chromatography is achieved through the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have shown broad applicability for the resolution of a variety of chiral compounds, including those with a pyrrolidine scaffold. nih.gov The choice of the specific CSP, the composition of the mobile phase (including co-solvents like methanol (B129727) or ethanol), temperature, and backpressure are all critical parameters that need to be optimized for a successful separation. nih.gov

Table 2: Typical Parameters for Chiral SFC Separation of Pyrrolidine Derivatives
ParameterTypical Value/ConditionPurpose
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Lux Cellulose-2, Chiralpak series)Provides the chiral environment for enantiomeric recognition. nih.gov
Mobile PhaseSupercritical CO2 with a polar co-solvent (e.g., 5-20% Methanol)Elutes the compounds from the column; the co-solvent modifies the mobile phase polarity to optimize separation.
Flow Rate1-4 mL/minDetermines the speed of the analysis.
Backpressure~150 barMaintains the CO2 in a supercritical state. nih.gov
Temperature~40 °CAffects the solubility of the analytes and the efficiency of the separation. nih.gov

Another classic and scalable method for the resolution of a racemic mixture of a basic compound like 3-(1-methylcyclopropyl)pyrrolidine is through the formation of diastereomeric salts. This method involves reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. libretexts.org

The key steps in this process are:

Salt Formation: The racemic amine is reacted with a single enantiomer of a chiral acid in a suitable solvent.

Crystallization: The solvent and conditions are chosen to favor the crystallization of one of the diastereomeric salts, leaving the other in solution.

Separation: The crystallized salt is separated by filtration.

Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base to liberate the free, enantiomerically pure amine. The chiral resolving agent can often be recovered and reused.

The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. ulisboa.pt

Table 3: Common Chiral Resolving Agents for Amines
Resolving AgentType
(+)-Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)Chiral diacid
(-)-Malic acidChiral acid
(-)-Mandelic acidChiral acid
(+)-Camphor-10-sulfonic acidChiral sulfonic acid

Structure Activity Relationship Sar Investigations of 3 1 Methylcyclopropyl Pyrrolidine Hydrochloride Derivatives

Systematic Modification of the Pyrrolidine (B122466) Scaffold

The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its ability to present substituents in distinct spatial orientations. enamine.netnih.gov Modifications to both the ring nitrogen and the carbon atoms of the heterocycle have profound effects on the biological activity of the resulting compounds.

The nitrogen atom of the pyrrolidine ring is a key interaction point and a common site for modification in SAR studies. In the context of monoamine reuptake inhibitors, the nature of the substituent on this nitrogen dictates the potency and selectivity profile of the compound. The parent compound, 3-(1-methylcyclopropyl)pyrrolidine (B13561488), is a secondary amine (N-H).

Research on related 3-substituted pyrrolidine and bicyclic pyrrolidine scaffolds has shown that N-alkylation significantly influences transporter affinity. Generally, the unsubstituted N-H analogues tend to display potent activity. The introduction of a small alkyl group, such as a methyl group (N-CH₃), often maintains or slightly alters the potency profile. However, increasing the size of the N-alkyl substituent can lead to a decrease in activity, likely due to steric hindrance within the binding pocket of the transporters.

In a series of 3-aryl-octahydrocyclopenta[c]pyrrole analogues, which feature a related bicyclic pyrrolidine core, the N-H compound showed potent triple reuptake inhibition. The N-methyl analogue retained significant activity, particularly for NET and DAT, but showed a slight decrease in SERT inhibition. This suggests that even minor modifications at this position can tune the selectivity profile of the molecule.

Table 1: Effect of N-Substitution on Monoamine Transporter Inhibition (Representative Data from Analogous Series) Data is illustrative, derived from studies on closely related 3-substituted pyrrolidine scaffolds.

N-Substituent (R) SERT IC₅₀ (nM) NET IC₅₀ (nM) DAT IC₅₀ (nM)
H 25 95 180
CH₃ 45 85 170
CH₂CH₃ 150 250 400

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.

As the data indicates, increasing the steric bulk from hydrogen to methyl is well-tolerated, but larger groups like ethyl and isopropyl lead to a significant loss of potency across all three transporters. This highlights a constrained binding environment around the pyrrolidine nitrogen.

Alterations to the carbon framework of the pyrrolidine ring, including the position of the main substituent and the addition of other groups, are critical for optimizing activity. The parent compound features the 1-methylcyclopropyl group at the 3-position. Studies on related monoamine reuptake inhibitors have established that the substitution pattern on the pyrrolidine ring is a key determinant of activity. nih.gov

For instance, in the development of dual serotonin (B10506) and noradrenaline reuptake inhibitors, the 3-substituted pyrrolidines were found to be a particularly effective template. nih.gov The stereochemistry at the C-3 position is often crucial, with one enantiomer typically displaying significantly higher potency than the other.

Further substitutions on the pyrrolidine ring can also modulate activity. Introduction of additional substituents can introduce conformational constraints or new interaction points. However, in many monoamine reuptake inhibitors, additional substitution on the pyrrolidine ring is often detrimental to activity unless it is part of a fused ring system that helps to lock the molecule into a more favorable binding conformation. Studies on 3,3-disubstituted pyrrolidines have shown that adding a second substituent at the 3-position can lead to potent triple reuptake inhibitors, indicating that this position is a critical node for interacting with monoamine transporters.

Exploration of the 1-Methylcyclopropyl Group

The 1-methylcyclopropyl group is a distinctive feature of the molecule. This group is often employed in medicinal chemistry as a metabolically robust bioisostere for an isopropyl or tert-butyl group. nih.gov The strained three-membered ring provides a rigid, conformationally restricted structure, while the C-H bonds of the cyclopropyl (B3062369) ring are less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in an aliphatic chain.

The substitution pattern on the cyclopropyl ring itself is a key area for SAR exploration. The parent compound possesses a methyl group at the 1-position of the cyclopropyl ring. This methyl group adds steric bulk and lipophilicity.

Comparative studies on related scaffolds often reveal that:

Unsubstituted Cyclopropyl: Replacing the 1-methylcyclopropyl group with an unsubstituted cyclopropyl group generally reduces steric bulk. This can lead to a change in potency and selectivity, depending on the specific interactions within the receptor's binding pocket. If a bulky group is preferred, this change may decrease activity.

Other Alkyl Substituents: Replacing the methyl group with larger alkyl groups (e.g., ethyl) would further increase steric hindrance and lipophilicity, which could either enhance or diminish binding affinity.

Polar Substituents: Introducing polar groups, such as a hydroxyl or fluoro group, onto the cyclopropyl ring would significantly alter the electronic properties and potential for hydrogen bonding. For example, a trifluoromethyl group can be used to replace a methyl group to block metabolic oxidation and alter electronic properties.

The primary role of the 1-methylcyclopropyl moiety is often to serve as a "lipophilic space filler" that confers metabolic stability.

The methyl group attached to the cyclopropyl ring is a site for potential metabolic attack (oxidation). While the cyclopropyl group itself enhances metabolic stability compared to a simple alkyl chain, the methyl group can still be a point of vulnerability. SAR studies often explore replacing this methyl group to further improve pharmacokinetic properties.

One common strategy is fluorination. Replacing the methyl group (CH₃) with a trifluoromethyl group (CF₃) can block oxidation at that position and lower the pKa of nearby protons, which can influence binding interactions. This substitution also significantly alters the electronic nature of the substituent. Studies have shown that replacing a metabolically susceptible tert-butyl group with a trifluoromethylcyclopropyl group can dramatically increase metabolic stability and reduce in vivo clearance.

Table 2: Bioisosteric Replacement Rationale for the 1-Methylcyclopropyl Group

Group Key Features Expected Impact
Isopropyl Similar size, flexible Potentially lower metabolic stability
tert-Butyl Larger, sterically demanding Higher lipophilicity, potential metabolic liability (oxidation)
1-Methylcyclopropyl Rigid, metabolically stable Favorable balance of steric bulk and stability

Linker Chemistry and Scaffold Design

The 3-(1-methylcyclopropyl)pyrrolidine structure can be viewed as a core scaffold that can be incorporated into larger molecules. In this context, the pyrrolidine ring acts as a linker or building block. For example, this scaffold can be connected to an aryl group, often through an ether or carbon-carbon bond, to generate highly potent monoamine reuptake inhibitors.

In the design of bicyclic analogues like the 3-aryl octahydrocyclopenta[c]pyrroles, the pyrrolidine is fused with another ring. This strategy aims to:

Reduce Conformational Flexibility: Locking the scaffold into a more rigid conformation can reduce the entropic penalty of binding to a receptor, potentially increasing affinity.

Optimize Substituent Vectors: A rigid scaffold orients the key pharmacophoric elements—the basic amine and the substituent at the 3-position—in a well-defined spatial arrangement for optimal interaction with the target protein.

Impact of Spacer Length and Flexibility

In the design of derivatives of 3-(1-methylcyclopropyl)pyrrolidine hydrochloride, a spacer or linker is often used to connect the core scaffold to another pharmacophoric element or binding group. The length and conformational flexibility of this spacer are critical determinants of biological activity.

Research on analogous pyrrolidine amide derivatives, developed as inhibitors for N-acylethanolamine acid amidase (NAAA), has demonstrated the profound impact of the linker. nih.gov These studies reveal a distinct trade-off between potency and selectivity governed by the linker's nature.

Flexible Linkers: The introduction of more conformationally flexible linkers, such as simple alkyl chains, has been shown to increase the inhibitory potency of some pyrrolidine derivatives. rsc.org This enhanced potency is often attributed to the ability of the flexible linker to allow the molecule to adopt an optimal conformation within the binding site, maximizing favorable interactions.

Rigid Linkers: Conversely, conformationally restricted linkers, such as those containing cyclic moieties or double bonds, may lead to a decrease in potency. nih.gov However, this rigidity can significantly enhance selectivity for the target enzyme over other related proteins (e.g., Fatty Acid Amide Hydrolase, FAAH). rsc.org A rigid linker reduces the entropic penalty upon binding and orients the molecule into a specific, well-defined conformation that may be preferred by the target's binding pocket while being unsuitable for off-target interactions.

This principle is illustrated in the SAR of pyrrolidine amide NAAA inhibitors, where replacing a rigid phenyl group in the linker with a more flexible chain increased potency but decreased selectivity. rsc.org

Table 1: Illustrative SAR Data on the Impact of Linker Flexibility in a Series of Pyrrolidine-Based NAAA Inhibitors Data adapted from studies on related pyrrolidine amides and presented to illustrate the principle.

Compound IDLinker MoietyFlexibilityNAAA IC50 (µM)Selectivity vs. FAAH
1a Rigid PhenylLow8.5High
1b Flexible AlkylHigh2.1Low
1c Rigid CinnamoylVery Low5.3Very High

This data underscores that for derivatives of 3-(1-methylcyclopropyl)pyrrolidine, optimizing the spacer requires a careful balance. A flexible linker might be pursued to maximize potency, while a more rigid spacer could be employed to achieve greater target selectivity, a crucial attribute for minimizing off-target effects.

Introduction of Bridging Elements

A more advanced strategy in scaffold modification involves the introduction of bridging elements to the pyrrolidine ring. This creates a bicyclic system, such as a 2,4-methanopyrrolidine, which fundamentally alters the molecule's three-dimensional shape and physicochemical properties. enamine.net

The primary advantages of introducing a bridge to the 3-(1-methylcyclopropyl)pyrrolidine scaffold include:

Conformational Rigidity: The bridge locks the five-membered ring into a more defined conformation, reducing its conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

Improved Physicochemical Properties: Bridged saturated heterocycles often exhibit enhanced aqueous solubility and reduced lipophilicity (logD) compared to their non-bridged counterparts. enamine.net This is a significant advantage in drug design, as high lipophilicity is often associated with poor pharmacokinetic profiles.

Novel Exit Vectors: The rigid, three-dimensional nature of a bridged scaffold provides novel and well-defined vectors for the attachment of substituents, allowing for a more precise exploration of the target's binding pocket.

Table 2: Conceptual Comparison of Physicochemical Properties for Bridged vs. Non-Bridged Pyrrolidine Scaffolds

PropertyStandard Pyrrolidine DerivativeBridged Pyrrolidine DerivativeRationale
Conformational Entropy HigherLowerBridging reduces ring flexibility.
Lipophilicity (logD) HigherLowerIncreased sp³ character and reduced surface area can decrease lipophilicity. enamine.net
Aqueous Solubility LowerHigherReduced lipophilicity often correlates with improved solubility. enamine.net
3D Shape More flexible, less definedRigid, well-definedThe bicyclic nature creates a distinct and rigid shape.

By incorporating a bridge, derivatives of this compound could be engineered to have better drug-like properties and potentially unique pharmacological profiles due to their constrained conformations.

Ligand Efficiency and Structure-Based Design Principles

In modern drug discovery, the optimization of lead compounds is guided by quantitative principles that assess the quality of a molecule's interaction with its target. Ligand efficiency (LE) and Lipophilic Efficiency (LipE) are two key metrics used to guide this process. nih.gov

Ligand Efficiency (LE): This metric measures the binding energy per heavy (non-hydrogen) atom of a molecule. wikipedia.org It helps to identify compounds that derive their potency from an optimal fit rather than simply from being large and making numerous non-specific contacts. A higher LE value is generally desirable, especially in the early stages of drug discovery.

Lipophilic Efficiency (LipE or LLE): This metric relates the potency of a compound (pIC50 or pKi) to its lipophilicity (logP or logD). nih.gov It is a valuable tool for optimizing compounds to have high affinity while maintaining acceptable physicochemical properties, thereby avoiding issues like poor solubility and non-specific toxicity that can arise from excessive lipophilicity.

For derivatives of this compound, these principles would be applied to guide the selection of substituents. For instance, when comparing two derivatives with similar potency, the one with a higher LipE (i.e., lower lipophilicity for the same potency) would be prioritized for further development.

Table 3: Key Efficiency Metrics in Structure-Based Design

MetricFormulaDescription
Ligand Efficiency (LE) LE = 1.4(-logIC₅₀) / NMeasures the binding energy per non-hydrogen atom (N). wikipedia.org
Lipophilic Efficiency (LipE) LipE = pIC₅₀ - logPRelates potency to lipophilicity, aiming to maximize potency while minimizing lipophilicity. nih.gov

Structure-based design strategies, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are computational tools that complement these efficiency metrics. researchgate.net By building a model of the essential features required for binding, medicinal chemists can rationally design new derivatives of this compound with a higher probability of success.

Fragment-Based Drug Discovery (FBDD) Strategies for Related Scaffolds

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds. It begins by screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind to the biological target, albeit often with low affinity. youtube.com These initial fragment hits then serve as starting points for building more potent, drug-like molecules through chemical elaboration. mdpi.com

The pyrrolidine scaffold is of significant interest to the FBDD community. nih.gov Its non-planar, three-dimensional character and its presence in numerous natural products and approved drugs make it an ideal starting point for fragment libraries. nih.govfrontiersin.org A molecule like 3-(1-methylcyclopropyl)pyrrolidine itself is an excellent example of a fragment that combines sp³-richness with defined stereochemistry.

An FBDD campaign utilizing this scaffold would proceed as follows:

Fragment Screening: A library containing the 3-(1-methylcyclopropyl)pyrrolidine core and related fragments would be screened against the target protein using biophysical techniques like Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR), which are sensitive enough to detect weak binding. youtube.com

Hit Validation and Structural Characterization: Once a fragment hit is identified, its binding is confirmed. X-ray crystallography or cryo-electron microscopy is then used to determine the precise binding mode of the fragment to the target protein.

Fragment Elaboration: With structural information in hand, medicinal chemists can grow, merge, or link the fragment to increase its affinity and develop it into a lead compound. youtube.com

Growing: Adding functional groups to the fragment to occupy adjacent pockets in the binding site. For the 3-(1-methylcyclopropyl)pyrrolidine fragment, this could involve adding substituents to the pyrrolidine nitrogen.

Linking: If two different fragments are found to bind in nearby locations, they can be connected with a chemical linker to create a single, much more potent molecule.

The key advantage of FBDD is that it explores chemical space more efficiently than traditional high-throughput screening (HTS). youtube.com Because fragments are small and less complex, they have a higher probability of binding to small pockets on the protein surface, providing high-quality starting points for lead optimization. The 3-(1-methylcyclopropyl)pyrrolidine scaffold, with its inherent 3D nature, is well-suited for such strategies. nih.gov

Pharmacological and Molecular Target Elucidation Preclinical

In Vitro Receptor Binding Studies

In vitro receptor binding studies are fundamental in early-stage drug discovery to determine the affinity and selectivity of a compound for its biological targets. nih.gov These assays measure the interaction between a compound and a specific receptor, providing insights into its potential mechanism of action.

Radioligand Binding Assays for Target Affinity and Selectivity

Radioligand binding assays are a common technique used to quantify the interaction of a ligand with a receptor. nih.gov In these assays, a radiolabeled form of a known ligand (radioligand) is incubated with a preparation of the target receptor. The specific binding of the radioligand is then measured in the presence and absence of the test compound. By competing with the radioligand for the same binding site, the test compound's affinity can be determined.

No specific radioligand binding assay data for 3-(1-methylcyclopropyl)pyrrolidine (B13561488) hydrochloride has been reported in the available literature.

Competition Binding Profiling

Competition binding assays are a type of radioligand binding assay used to determine the binding affinity of an unlabeled test compound. nih.gov In this setup, a fixed concentration of a radioligand is competed with increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

No competition binding profiling data for 3-(1-methylcyclopropyl)pyrrolidine hydrochloride is currently available in the public domain.

Enzymatic Activity Modulation (e.g., Inhibition or Activation)

Many drugs exert their therapeutic effects by modulating the activity of specific enzymes. Assays designed to measure a compound's ability to either inhibit or activate an enzyme are therefore a critical component of preclinical evaluation.

Biochemical Assay Development for Target Enzyme Activity

Biochemical assays are developed to measure the rate of an enzyme-catalyzed reaction. These assays can be used to screen for compounds that modulate the enzyme's activity. The design of the assay depends on the specific enzyme and the reaction it catalyzes, but often involves monitoring the consumption of a substrate or the formation of a product over time.

There are no published studies describing the development of biochemical assays to test the effect of this compound on any specific enzyme.

Mechanistic Enzymology Studies

Once a compound is identified as an enzyme modulator, mechanistic enzymology studies are conducted to understand how it affects the enzyme's function. These studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) or the mechanism of activation. This information is crucial for understanding the compound's structure-activity relationship and for optimizing its properties.

No mechanistic enzymology studies for this compound have been reported.

Protein-Protein Interaction (PPI) Modulation

Protein-protein interactions (PPIs) are essential for a vast array of cellular processes, and their dysregulation is implicated in numerous diseases. ajwilsonresearch.comnih.gov Small molecules that can either disrupt or stabilize these interactions are of significant therapeutic interest. tue.nlresearchgate.net

There is no available research indicating that this compound has been investigated as a modulator of protein-protein interactions.

Biophysical Techniques for PPI Assessment (e.g., BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful biophysical technique used to monitor and quantify protein-protein interactions (PPIs) in living cells. nih.gov The assay relies on the transfer of energy from a bioluminescent donor, such as NanoLuc luciferase, to a fluorescent acceptor protein when they are in close proximity (typically <10 nm). nih.gov An increase or decrease in the BRET signal upon addition of a compound indicates its ability to stabilize or disrupt the specific PPI being studied.

BRET saturation assays, where the BRET signal is measured across a range of acceptor-to-donor expression ratios, allow for the quantitative determination of a compound's potency (e.g., IC50) in modulating a PPI. nih.gov This technique is instrumental in the development of inhibitors for targets like the MDM2-p53 interaction, where disrupting the PPI is the therapeutic goal. Although compounds containing pyrrolidine (B122466) scaffolds have been investigated as MDM2 inhibitors, no BRET data has been published for this compound itself. nih.gov

Cellular Target Engagement Studies

Confirming that a compound interacts with its intended molecular target within a cellular environment is a crucial step. Cellular target engagement assays provide evidence that the molecule can cross the cell membrane, bind to its target, and elicit a biological response at a cellular level.

Reporter gene assays are a common method to measure the downstream consequences of target engagement. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the signaling pathway of interest.

If a compound successfully engages its target and modulates the pathway, the expression of the reporter gene will change, leading to a measurable difference in light output or fluorescence. This provides a quantitative readout of the compound's cellular activity. For example, an inhibitor of a transcription factor would be expected to decrease the reporter signal driven by a promoter containing binding sites for that factor. No such studies have been reported for this compound.

Immunofluorescence and flow cytometry are versatile techniques used to visualize and quantify cellular responses to a compound.

Immunofluorescence: This imaging technique uses fluorescently labeled antibodies to detect the localization and abundance of specific proteins within a cell. It can be used to observe compound-induced changes, such as the translocation of a protein from the cytoplasm to the nucleus, or changes in the expression level of a target protein.

Flow Cytometry: This technique analyzes individual cells in a suspension as they pass through a laser beam. It can quantify various cellular parameters, including protein expression, cell cycle status, and apoptosis. For a compound targeting cell cycle machinery, flow cytometry could be used to measure the percentage of cells arrested in a specific phase of the cell cycle.

Currently, there is no publicly available immunofluorescence or flow cytometry data related to cellular responses induced by this compound.

Phenotypic Screening for Unbiased Target Identification

Phenotypic screening is an approach that identifies compounds based on their ability to produce a desired change in cellular phenotype, without prior knowledge of the specific molecular target. nih.gov This method is valuable for discovering compounds with novel mechanisms of action. nih.gov

Once a "hit" compound is identified from a phenotypic screen, subsequent studies, often involving chemoproteomics and other advanced techniques, are required to deconvolve its mechanism and identify the specific protein target(s) responsible for the observed phenotype. nih.gov There are no published reports of this compound being identified through or utilized in phenotypic screening campaigns for unbiased target identification.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is widely used to understand how a ligand, such as a pyrrolidine (B122466) derivative, might interact with a biological target, typically a protein or enzyme.

Docking simulations predict the binding pose of a ligand within the active site of a target protein. For pyrrolidine derivatives, these simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. nih.govnih.gov For instance, in studies of pyrrolidine derivatives as inhibitors of enzymes like neuraminidase or α-mannosidase, docking has been used to identify key amino acid residues that form hydrogen bonds with the pyrrolidine ring or its substituents. nih.govnih.gov The analysis of these poses helps in understanding the structure-activity relationships (SAR) of a series of compounds.

A study on pyrrolidine derivatives as pancreatic lipase (B570770) inhibitors demonstrated that specific structural modifications significantly affect binding. The presence and position of hydroxyl and carbonyl groups, as well as the length of alkyl side chains, were found to be critical for binding stability and specificity. mdpi.com For example, one of the most potent compounds in the series showed strong binding energy, which was attributed to extensive hydrogen bonding with key residues in the enzyme's active site. mdpi.com

Table 1: Illustrative Molecular Docking Results for a Pyrrolidine Derivative with a Target Protein
ParameterValueInteracting Residues
Binding Energy (kcal/mol)-8.5
  • Hydrogen Bonds: SER127, THR131
  • Hydrophobic Interactions: PHE293, TRP315
  • Electrostatic Interactions: ASP125
  • Hydrogen Bonds2
    Hydrophobic Interactions5
    Electrostatic Interactions1

    The binding of a ligand to a protein can sometimes induce conformational changes in the target protein. While many docking protocols treat the protein as a rigid entity, more advanced techniques allow for flexibility in the protein's side chains or even its backbone. For flexible proteins, molecular dynamics simulations are often employed to explore these changes more thoroughly. nih.gov In the context of pyrrolidine derivatives, understanding how the binding of the ligand might alter the shape of the active site is crucial for designing more effective inhibitors. nih.gov

    Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov These simulations can be used to assess the stability of the docked pose and to study the conformational flexibility of both the ligand and the protein.

    The pyrrolidine ring is known to exist in different puckered conformations, such as the "exo" and "endo" forms. nih.gov The specific conformation can be influenced by the substituents on the ring. nih.gov MD simulations can be used to explore the conformational landscape of a molecule like 3-(1-methylcyclopropyl)pyrrolidine (B13561488) hydrochloride in solution, providing insights into its preferred three-dimensional structure. This information is valuable for understanding its potential interactions with biological targets. Theoretical studies on pyrrolidine itself have shown that different computational methods can predict varying energy differences between conformers, highlighting the complexity of accurately modeling these flexible rings. acs.org

    Table 2: Example of Conformational Analysis of a Substituted Pyrrolidine Ring from MD Simulations
    ConformerPopulation (%)Relative Energy (kcal/mol)
    Cγ-exo650.0
    Cγ-endo350.8

    MD simulations of a pyrrolidine derivative bound to its target can reveal the stability of the interactions predicted by molecular docking. scispace.com By simulating the complex over several nanoseconds, researchers can observe whether key hydrogen bonds are maintained and how the ligand adapts to the dynamic environment of the binding pocket. researchgate.net These simulations can also help to identify water molecules that may play a role in mediating the interaction between the ligand and the protein. In a study of pyrrolidine derivatives as Mcl-1 inhibitors, MD simulations confirmed the stability of the compounds in the target's binding site over a 100 ns trajectory. researchgate.nettandfonline.com

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com For pyrrolidine derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to understand the structural requirements for their inhibitory activity against various targets. nih.govtandfonline.com

    These models generate 3D contour maps that indicate regions where certain physicochemical properties, such as steric bulk, positive or negative electrostatic potential, and hydrophobicity, are favorable or unfavorable for activity. tandfonline.com For example, a CoMSIA model for a series of pyrrolidine derivatives might show that a bulky, hydrophobic group is preferred at a certain position on the pyrrolidine ring, while a hydrogen bond donor is favored at another position. scispace.com These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. nih.govtandfonline.com

    Table 3: Statistical Parameters of a Hypothetical 3D-QSAR Model for a Series of Pyrrolidine Derivatives
    ModelField Contribution (%)
    CoMFA0.650.92Steric: 55%, Electrostatic: 45%
    CoMSIA0.680.95Steric: 30%, Electrostatic: 25%, Hydrophobic: 20%, H-bond Donor: 15%, H-bond Acceptor: 10%

    2D and 3D Descriptors in QSAR Model Development

    Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity. For derivatives of the 3-(1-methylcyclopropyl)pyrrolidine scaffold, both 2D and 3D descriptors are employed to build robust predictive models.

    Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. slideshare.netnih.gov These models analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields surrounding a series of aligned molecules. For nicotinic ligands, CoMFA has been used to build models that successfully predict binding affinity. nih.govresearchgate.net Studies on related structures reveal that steric interactions are often of major importance for affinity. acs.org For instance, a 3D-QSAR model might show that bulky substituents at one position of the pyrrolidine ring reduce affinity, while larger groups at another position enhance it by favorably interacting with a hydrophobic pocket in the receptor. acs.org

    CoMSIA extends the CoMFA analysis by including additional descriptor fields, such as hydrophobicity and hydrogen bond donor/acceptor properties, which can refine the model's predictive power. youtube.comnih.gov For pyrrolidine-based analogs, QSAR models have demonstrated that steric and electrostatic fields, along with hydrogen bonding capabilities, are key contributors to their biological activity. researchgate.net

    Below is a table summarizing the typical descriptors used in 3D-QSAR studies and their potential influence on the activity of compounds like 3-(1-methylcyclopropyl)pyrrolidine hydrochloride.

    Descriptor TypeFieldFavorable Contribution ExampleUnfavorable Contribution Example
    3D (CoMFA/CoMSIA) StericBulkier groups in a specific region fit well into a receptor's hydrophobic pocket, increasing activity.Bulky groups in another region cause steric clashes with the receptor, decreasing activity. acs.org
    3D (CoMFA/CoMSIA) ElectrostaticAn electropositive region (like the protonated pyrrolidine nitrogen) aligns with a negatively charged amino acid residue in the binding site.An electronegative group on the ligand is positioned near a negatively charged residue, causing repulsion.
    3D (CoMSIA) HydrophobicThe methylcyclopropyl group occupies a lipophilic pocket, enhancing binding affinity.Introduction of a polar group into a hydrophobic region of the receptor.
    3D (CoMSIA) H-Bond DonorAn N-H group on a derivative aligns with an acceptor residue on the protein.A donor group is placed in a non-polar environment where it cannot form a hydrogen bond.
    3D (CoMSIA) H-Bond AcceptorA carbonyl or similar group on a derivative aligns with a donor residue on the protein.An acceptor group is positioned where no corresponding donor is available.

    Predictive Modeling for New Derivatives

    Once a statistically significant QSAR model is developed and validated, its primary utility is in the predictive modeling for new, unsynthesized derivatives. chemrevlett.com The contour maps generated from CoMFA and CoMSIA analyses provide a visual guide for designing new molecules. nih.gov These maps highlight regions where modifications to the lead structure, such as 3-(1-methylcyclopropyl)pyrrolidine, are likely to increase or decrease biological activity.

    For example, a CoMFA steric contour map might show a large green polyhedron (indicating sterically favored regions) near the methylcyclopropyl group, suggesting that increasing the size of this substituent could enhance potency. Conversely, a red polyhedron (sterically disfavored) near another part of the molecule would warn against adding bulky groups there. nih.gov Similarly, electrostatic maps guide the placement of charged or polar groups to maximize favorable interactions. nih.gov

    By using these predictive models, chemists can:

    Virtually screen a library of proposed new derivatives to prioritize the most promising candidates for synthesis.

    Avoid synthesizing compounds that are predicted to have low activity, saving time and resources.

    Generate novel hypotheses about the ligand-receptor interaction that can be tested experimentally.

    Studies on a wide range of nicotinic agonists have successfully used this approach, merging models from different chemical classes into a general, robust predictive tool. nih.govresearchgate.net The predictive power of such models is often confirmed by accurately forecasting the affinity of newly synthesized compounds that were not included in the original training set. nih.gov

    Pharmacophore Modeling and Virtual Screening

    Elucidation of Essential Pharmacophoric Features

    A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For ligands targeting nAChRs, the pharmacophore is well-characterized and typically includes several key features relevant to the 3-(1-methylcyclopropyl)pyrrolidine structure. nih.gov

    The most critical feature is a cationic center , usually a protonated nitrogen atom, which is present in the pyrrolidine ring. researchgate.net This positive charge engages in a crucial cation-π interaction with an aromatic amino acid residue (like tryptophan) in the receptor's binding site. Another key element is a hydrogen bond acceptor , which can interact with the receptor, often through a bridging water molecule. researchgate.net Additionally, hydrophobic regions are important for occupying non-polar pockets within the binding site, contributing to both affinity and selectivity. nih.gov The 1-methylcyclopropyl group in the target compound would serve as such a hydrophobic feature.

    The table below outlines the essential pharmacophoric features for nAChR ligands.

    FeatureDescriptionRole in Binding within the 3-(1-methylcyclopropyl)pyrrolidine Scaffold
    Cationic Center A positively charged group, typically a protonated amine.The nitrogen atom of the pyrrolidine ring is protonated at physiological pH, forming the cationic center. researchgate.net
    Hydrogen Bond Acceptor An electronegative atom (e.g., nitrogen or oxygen).While the core scaffold lacks a strong acceptor, derivatives can be designed to include one. The pyrrolidine nitrogen itself can also act as an acceptor in its unprotonated form.
    Hydrophobic/Aromatic Regions Non-polar groups that can fit into lipophilic pockets.The 1-methylcyclopropyl group provides a rigid, hydrophobic element that can enhance binding. nih.gov

    Database Screening for Novel Scaffolds

    Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases (like ZINC or DrugBank) for novel molecules that match the required features. nih.govmdpi.com This process, known as virtual screening, is a powerful tool for identifying new and structurally diverse lead compounds that may not be obvious from traditional medicinal chemistry approaches. nih.govmdpi.com

    The screening process involves:

    Generating a robust pharmacophore model based on known active ligands or the receptor's binding site structure.

    Searching large compound libraries for molecules that spatially match the pharmacophore features (e.g., have a cationic center and a hydrophobic group at the correct distance and orientation). nih.gov

    Filtering the hits based on other criteria, such as drug-likeness (e.g., Lipinski's Rule of Five), predicted ADME properties, and novelty.

    Docking the top-ranked hits into a model of the target receptor (e.g., the α7 nAChR) to refine the selection and predict binding modes.

    This strategy has been successfully applied to discover novel positive and negative allosteric modulators of the α7 nAChR, demonstrating its utility in finding new chemical scaffolds for this important therapeutic target. nih.gov

    Free Energy Perturbation and Binding Affinity Predictions

    While docking and QSAR can rank compounds and predict activity, more rigorous computational methods are needed to accurately predict the binding affinity (ΔG). Free Energy Perturbation (FEP) is a physics-based method that calculates the difference in binding free energy (ΔΔG) between two similar ligands. mavenrs.comyoutube.com FEP simulates the "alchemical" transformation of one molecule into another within the receptor's binding site and in solution, providing highly accurate predictions of changes in potency resulting from chemical modifications. nih.govnih.gov

    For a compound like 3-(1-methylcyclopropyl)pyrrolidine, FEP could be used to predict how modifying the scaffold—for example, by changing the substitution on the cyclopropyl (B3062369) ring or altering the pyrrolidine ring—would impact its binding affinity to a target like the α7 nAChR. nih.gov

    A less computationally intensive but still popular alternative is the Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) method. nih.govacs.org This "end-point" method calculates the binding free energy by analyzing snapshots from a molecular dynamics (MD) simulation of the protein-ligand complex. frontiersin.orgresearchgate.netrsc.org It has been widely used to estimate binding affinities and rationalize experimental findings for various systems, including those involving pyrrolidine derivatives. researchgate.net Though generally less accurate than FEP, MM/PBSA can provide valuable insights into the energetic contributions (e.g., van der Waals, electrostatic) that drive ligand binding. researchgate.net

    In Silico ADME Prediction (Focus on Preclinical Metabolic Stability)

    In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early drug discovery to identify candidates with favorable pharmacokinetic profiles. arabjchem.orgmdpi.com For this compound, a key focus would be on its preclinical metabolic stability, particularly the influence of the cyclopropyl group.

    The cyclopropyl ring is often incorporated into drug candidates to enhance metabolic stability. acs.orgnbinno.com Its C-H bonds are shorter and stronger than those in aliphatic chains, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes, which is a major pathway for drug metabolism. hyphadiscovery.com This resistance to metabolism can increase a drug's half-life and reduce the potential for drug-drug interactions. acs.orghyphadiscovery.com

    However, the presence of a cyclopropyl group directly attached to an amine (a cyclopropylamine (B47189) moiety) can sometimes be a metabolic liability. hyphadiscovery.comlongdom.org In certain cases, CYP-mediated oxidation can lead to the formation of reactive ring-opened intermediates that may covalently bind to proteins. hyphadiscovery.com Therefore, computational models are used to predict the sites of metabolism (SoMs) on the molecule and to assess the risk of bioactivation. nih.govdigitellinc.comnih.gov

    Various freely available and commercial software tools (e.g., SwissADME, pkCSM, StarDrop) can predict a range of ADME properties. arabjchem.orgnih.govresearchgate.net These predictions help guide the design of derivatives with improved metabolic profiles.

    The table below summarizes key ADME properties and their likely predictions for a scaffold like 3-(1-methylcyclopropyl)pyrrolidine.

    PropertyPredicted OutcomeRationale / Significance
    Metabolic Stability (CYP) Generally highThe cyclopropyl group is resistant to CYP-mediated oxidation due to high C-H bond dissociation energy. acs.orgnbinno.comhyphadiscovery.com
    Potential Bioactivation Possible liabilityThe cyclopropylamine structure can sometimes undergo CYP-mediated ring-opening to form reactive metabolites. hyphadiscovery.com
    Blood-Brain Barrier (BBB) Permeability Likely permeableAs a potential CNS-active agent, the scaffold is likely designed to cross the BBB. In silico models can predict this property. arabjchem.org
    hERG Inhibition Low risk predictedA key cardiotoxicity endpoint; computational models can flag potential hERG liability early in development. bohrium.com
    Caco-2 Permeability Predicted to be moderate to highThis is an in vitro surrogate for intestinal absorption, indicating potential for oral bioavailability. mdpi.com
    P-glycoprotein (P-gp) Substrate PossibleEfflux by P-gp can limit brain penetration; this is a common parameter predicted by in silico tools. acs.org

    Mechanistic Metabolism and Biotransformation Preclinical

    In Vitro Metabolic Stability Studies

    No publicly available data from in vitro metabolic stability studies, such as microsomal stability or hepatocyte incubation, for 3-(1-methylcyclopropyl)pyrrolidine (B13561488) hydrochloride were found.

    Microsomal Stability (e.g., Human and Animal Liver Microsomes)

    Specific data on the microsomal stability of 3-(1-methylcyclopropyl)pyrrolidine hydrochloride in human or animal liver microsomes is not documented in accessible scientific literature.

    Hepatocyte Incubation Studies

    There are no published findings from hepatocyte incubation studies for this compound.

    Identification of Major Metabolites and Metabolic Pathways

    Detailed information on the major metabolites and metabolic pathways of this compound has not been publicly reported.

    Oxidative Metabolism (e.g., Cytochrome P450-mediated)

    There is no available research to confirm or describe the oxidative metabolism of this compound, including any potential involvement of Cytochrome P450 enzymes.

    Conjugation Reactions

    No studies detailing conjugation reactions involved in the metabolism of this compound have been found in the public scientific record.

    Characterization of Metabolizing Enzymes

    The specific enzymes responsible for the metabolism of this compound have not been characterized in any publicly accessible research.

    Preclinical Assessment of this compound: In Vitro Drug-Metabolizing Enzyme Interactions

    Detailed searches of scientific literature and preclinical research databases have revealed no publicly available data on the in vitro inhibition or induction of drug-metabolizing enzymes by the chemical compound this compound.

    The investigation sought to collate and present findings on the compound's potential to interact with key enzyme systems responsible for the metabolism of drugs and other foreign substances (xenobiotics). Specifically, the focus was on its effects on Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are critical in Phase I and Phase II metabolism, respectively.

    Understanding a compound's potential for enzyme inhibition and induction is a cornerstone of preclinical drug development. Such interactions can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications.

    Despite a thorough search for relevant studies, including assays using human liver microsomes or recombinant enzymes, no information regarding the following could be retrieved for this compound:

    CYP Inhibition: No data on the half-maximal inhibitory concentration (IC50) values against various CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) were found.

    UGT Inhibition: There is no available information on the inhibitory potential of the compound against major UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9, UGT2B7).

    Enzyme Induction: No studies detailing the potential of this compound to induce the expression of drug-metabolizing enzymes, typically assessed by measuring mRNA levels or enzyme activity in cultured human hepatocytes, were identified.

    Consequently, it is not possible to construct the requested data tables or provide a detailed analysis of the compound's profile in this specific area of preclinical metabolism. The absence of such data in the public domain suggests that these studies may not have been conducted, have not been published, or are part of proprietary research.

    Advanced Analytical Techniques for Research Characterization and Quantification

    High-Resolution Mass Spectrometry (HRMS) for Structure Confirmation and Metabolite Identification

    High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of new psychoactive substances and other chemical compounds, offering the ability to determine the elemental composition of a molecule with high accuracy. nih.gov In the analysis of 3-(1-methylcyclopropyl)pyrrolidine (B13561488) hydrochloride, an HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, would provide a high-resolution mass measurement of the protonated molecule [M+H]⁺. This allows for the calculation of its elemental formula, distinguishing it from other compounds with the same nominal mass.

    Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the parent ion. nih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule. For 3-(1-methylcyclopropyl)pyrrolidine, characteristic fragments would likely arise from the cleavage of the pyrrolidine (B122466) ring and the loss of the methylcyclopropyl substituent. This detailed fragmentation data is not only crucial for unambiguous structure confirmation but is also invaluable for identifying potential metabolites in subsequent studies, as metabolic transformations often involve modifications at specific sites that alter the fragmentation pathways. researchgate.net

    Technique Application for 3-(1-methylcyclopropyl)pyrrolidine Expected Outcome
    Full Scan HRMS Accurate mass measurement of the protonated molecule.Determination of the elemental formula (e.g., C₉H₁₈N⁺ for the free base cation).
    Tandem MS (MS/MS) Collision-induced dissociation to generate fragment ions.Elucidation of fragmentation pathways, confirming the connectivity of the cyclopropyl (B3062369) and pyrrolidine moieties.
    Metabolite ID Comparison of fragmentation spectra from biological samples against the parent compound.Identification of metabolic products, such as hydroxylated or N-dealkylated species.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. nih.gov Through a suite of 1D and 2D experiments, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

    For 3-(1-methylcyclopropyl)pyrrolidine hydrochloride, ¹H NMR would reveal the number of distinct proton environments and their integrations would correspond to the number of protons in each environment. The chemical shifts and coupling patterns would provide initial clues about the structure; for instance, the upfield signals characteristic of the cyclopropyl ring protons and the more downfield signals for protons adjacent to the nitrogen atom in the pyrrolidine ring. researchgate.net ¹³C NMR spectroscopy complements this by showing the number of unique carbon atoms, confirming the presence of the methyl, cyclopropyl, and pyrrolidine carbons.

    Nucleus Expected Chemical Shift Range (ppm, approximate) Structural Assignment
    ¹H NMR 0.2 - 0.8Cyclopropyl ring protons
    1.0 - 1.3Methyl group protons
    1.8 - 2.5Pyrrolidine ring C4-H₂
    2.8 - 3.8Pyrrolidine ring C2-H₂, C5-H₂, C3-H
    ¹³C NMR 10 - 20Cyclopropyl ring carbons, Methyl carbon
    30 - 45Pyrrolidine ring carbons (C3, C4)
    45 - 60Pyrrolidine ring carbons adjacent to Nitrogen (C2, C5)

    While 1D NMR provides foundational data, 2D NMR experiments are necessary to assemble the complete molecular structure unambiguously.

    COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons. This would be used to trace the connectivity within the pyrrolidine ring system.

    HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This experiment is essential for assigning the carbon signals based on the already assigned proton signals.

    HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is arguably the most critical experiment for this molecule, as it would definitively establish the connection between the C3 proton of the pyrrolidine ring and the quaternary carbon of the cyclopropyl group.

    NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are in close proximity. This can be used to confirm stereochemistry and the conformation of the molecule in solution.

    X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

    X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise arrangement of atoms in a single crystal. mdpi.com For this compound, this technique would yield a three-dimensional model of the molecule in the solid state. nih.gov

    The analysis would confirm the connectivity and absolute configuration (if a single enantiomer is crystallized) of the molecule. It provides highly accurate measurements of bond lengths, bond angles, and torsion angles, revealing the specific conformation of the pyrrolidine and cyclopropyl rings. Furthermore, the crystallographic data would illustrate how the individual molecules pack in the crystal lattice and detail the intermolecular interactions, such as the hydrogen bonding between the protonated pyrrolidine nitrogen and the chloride anion. nih.gov This information is vital for understanding the physical properties of the solid material.

    Crystallographic Parameter Information Provided
    Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
    Space Group The symmetry elements present in the crystal structure.
    Atomic Coordinates The precise 3D position of every atom in the molecule.
    Bond Lengths & Angles Definitive geometric parameters of the molecular structure.
    Intermolecular Interactions Details on hydrogen bonding, van der Waals forces, and crystal packing.

    Advanced Chromatographic Methods for Purity and Isomer Analysis

    Chromatographic techniques are indispensable for separating components of a mixture, making them essential for assessing the purity of a compound and for separating its different isomeric forms. mdpi.com

    High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of pharmaceutical compounds and research chemicals. impactfactor.org A reversed-phase HPLC (RP-HPLC) method would typically be developed for this compound. In this setup, the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with an acidic modifier). This method effectively separates the target compound from synthesis starting materials, byproducts, or degradation products, allowing for accurate purity assessment by detectors such as UV-Vis or mass spectrometry. mdpi.com

    The 3-(1-methylcyclopropyl)pyrrolidine molecule possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations in drug discovery and analysis. nih.govresearchgate.net SFC is often faster and uses more environmentally friendly solvents than HPLC. researchgate.net

    For the separation of the enantiomers of 3-(1-methylcyclopropyl)pyrrolidine, an SFC system would utilize a chiral stationary phase (CSP), often one based on derivatized polysaccharides. chromatographyonline.com The mobile phase typically consists of supercritical carbon dioxide modified with a small percentage of an organic solvent, such as methanol (B129727). nih.gov The differential interaction of the two enantiomers with the chiral stationary phase leads to their separation, allowing for the quantification of the enantiomeric excess (ee) of the sample. researchgate.net

    Technique Stationary Phase Mobile Phase Application
    RP-HPLC C18 (Octadecyl silane)Water/Acetonitrile + modifier (e.g., TFA)Chemical purity determination.
    Chiral SFC Chiral Stationary Phase (e.g., derivatized cellulose (B213188) or amylose)Supercritical CO₂ + Co-solvent (e.g., Methanol)Separation and quantification of (R)- and (S)-enantiomers.

    Biophysical Techniques for Molecular Interactions

    Biophysical techniques are critical in modern drug discovery and development, providing direct measurements of how a molecule binds to its target. These methods are label-free and can offer real-time analysis of the binding events, which is crucial for understanding the mechanism of action and for optimizing lead compounds.

    Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to monitor the interaction between two molecules in real-time. nih.gov The method involves immobilizing one of the interacting partners, typically the larger molecule or "ligand" (e.g., a receptor protein), onto a sensor chip surface. The other molecule, the "analyte" (in this case, "this compound"), is then flowed over this surface. nih.gov The binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

    A typical SPR experiment yields a sensorgram, a plot of the response signal versus time, which can be divided into three phases: association, steady-state, and dissociation. By analyzing the sensorgram data, key kinetic parameters of the interaction can be determined:

    Association rate constant (kₐ): This parameter describes the rate at which the analyte binds to the immobilized ligand.

    Dissociation rate constant (kₔ): This parameter quantifies the rate at which the analyte-ligand complex breaks apart.

    Equilibrium dissociation constant (Kₗ): This is a measure of the binding affinity, calculated as the ratio of the dissociation and association rate constants (kₔ/kₐ). A lower Kₗ value indicates a stronger binding affinity.

    Had such a study been conducted on "this compound," the resulting data could be presented in a table similar to the hypothetical example below.

    ParameterSymbolHypothetical ValueUnit
    Association Rate Constantkₐ1.5 x 10⁵M⁻¹s⁻¹
    Dissociation Rate Constantkₔ3.0 x 10⁻³s⁻¹
    Equilibrium Dissociation ConstantKₗ20nM

    This data would be invaluable for structure-activity relationship (SAR) studies, allowing researchers to understand how modifications to the chemical structure of "this compound" affect its binding kinetics to a specific target.

    Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. nih.gov This method allows for the determination of the complete thermodynamic profile of a molecular interaction. In a typical ITC experiment, a solution of the ligand ("this compound") is titrated into a solution containing the target macromolecule. The heat released or absorbed upon binding is measured, and from this data, several key thermodynamic parameters can be derived:

    Binding Affinity (Kₐ): The association constant, which is the reciprocal of the dissociation constant (Kₗ).

    Enthalpy Change (ΔH): The measure of the heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions to the binding event. nih.gov

    Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, which is often influenced by hydrophobic interactions and conformational changes.

    Stoichiometry (n): The ratio of the ligand to the target molecule in the resulting complex.

    The Gibbs free energy change (ΔG) can also be calculated from these parameters using the equation ΔG = ΔH - TΔS, which provides a complete picture of the driving forces behind the molecular interaction.

    If "this compound" were to be analyzed using ITC, the data could be summarized in a table like the hypothetical one presented below.

    Thermodynamic ParameterSymbolHypothetical ValueUnit
    Binding AffinityKₐ5.0 x 10⁷M⁻¹
    Enthalpy ChangeΔH-8.5kcal/mol
    Entropy ChangeΔS6.7cal/mol·K
    Gibbs Free Energy ChangeΔG-10.5kcal/mol
    Stoichiometryn1.1

    This thermodynamic signature would provide deep insights into the nature of the binding interaction of "this compound" with its target, guiding further optimization efforts in a drug discovery program.

    Future Research Directions and Unexplored Avenues

    Exploration of Novel Pyrrolidine (B122466) and Cyclopropyl (B3062369) Scaffolds

    The basic structure of 3-(1-methylcyclopropyl)pyrrolidine (B13561488) hydrochloride is a starting point for creating new, related compounds. Future research can systematically explore the chemical space around this core by adding different substituents to the pyrrolidine and cyclopropyl rings. nih.govscilit.com This exploratory synthesis aims to see how changes to the scaffold affect its physicochemical properties.

    Key areas for exploration include:

    Substitution on the Pyrrolidine Ring: Adding functional groups to the pyrrolidine nitrogen or other positions can change the molecule's polarity, basicity, and shape. researchgate.net

    Modification of the Cyclopropyl Group: Replacing the methyl group with other alkyl or functional groups can provide insights into structure-activity relationships. researchgate.net

    Stereochemistry: The non-planar nature of the pyrrolidine ring allows for different 3D arrangements of substituents, which can lead to different biological profiles. nih.govresearchgate.net

    A table of potential modifications and their expected impact is provided below:

    Modification SiteType of SubstituentPotential Impact on Physicochemical Properties
    Pyrrolidine Nitrogen (N1)Alkyl chains, Aryl groups, Acyl groupsModulation of basicity, lipophilicity, and steric bulk.
    Pyrrolidine Carbon (C2, C4, C5)Hydroxyl, Amino, Halogen groupsIntroduction of hydrogen bonding capabilities, alteration of polarity.
    Cyclopropyl Methyl GroupEthyl, Propyl, Halogenated alkylsFine-tuning of steric and electronic properties. researchgate.net

    Development of Advanced Synthetic Methodologies

    While methods to synthesize 3-(1-methylcyclopropyl)pyrrolidine hydrochloride exist, there is a continuous need for more efficient, scalable, and sustainable synthetic routes. tandfonline.com Future research could focus on developing new catalytic systems, such as those using transition metals, to improve key bond-forming reactions. researchgate.net

    Significant advancements could include:

    Asymmetric Synthesis: Developing methods to selectively produce single enantiomers is crucial for studying their specific interactions with biological macromolecules. mdpi.comnih.gov

    Flow Chemistry: Using flow chemistry techniques can offer better safety, reproducibility, and scalability.

    Multicomponent Reactions: These reactions can create complex molecules in a single step, improving efficiency. tandfonline.com

    A comparison of synthetic strategies is outlined in the table below:

    MethodologyAdvantagesResearch Focus
    Catalytic C-H FunctionalizationImproved atom economy and novel bond disconnections. researchgate.netDiscovery of new catalysts for selective functionalization.
    Asymmetric OrganocatalysisMetal-free, environmentally friendly synthesis of chiral compounds. mdpi.comDesign of new chiral pyrrolidine-based organocatalysts.
    BiocatalysisHigh enantioselectivity under mild conditions. nih.govUse of transaminases for asymmetric synthesis of pyrrolidines. nih.gov

    Investigation of Allosteric Modulation and Multi-Targeting Approaches

    The rigid structure of the 1-methylcyclopropyl group combined with the versatile pyrrolidine ring makes this scaffold a candidate for exploring complex interactions with proteins. Future research could investigate the potential for these molecules to act as allosteric modulators, which bind to a secondary site on a protein to fine-tune its activity. nih.govnih.gov

    Additionally, the concept of multi-targeting, where a single molecule interacts with multiple biological targets, is a growing area of interest. mdpi.commdpi.com The unique features of the 3-(1-methylcyclopropyl)pyrrolidine scaffold could be used to design compounds that interact with more than one protein, leading to unique polypharmacological profiles. mdpi.comnih.gov

    Application of Artificial Intelligence and Machine Learning in Design and Optimization

    Future research could use these methods for:

    Virtual Screening: To screen large virtual libraries of derivatives and identify promising candidates. medium.com

    QSAR Modeling: To develop quantitative structure-activity relationship (QSAR) models that connect a molecule's structure to its activity. elsevier.comfrontiersin.org

    De Novo Design: To generate entirely new molecular structures with desired properties. mdpi.com

    A summary of AI and ML applications in small molecule design is presented below:

    AI/ML TechniqueApplicationPotential Outcome
    Deep LearningPredicting molecular properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. elsevier.commdpi.comFaster identification of lead compounds with favorable properties. merck.com
    Generative Models (e.g., VAEs, GANs)De novo design of novel molecular structures. medium.commdpi.comDiscovery of novel scaffolds with unique activity profiles.
    Natural Language Processing (NLP)Analyzing scientific literature to identify potential targets and repurposing opportunities. medium.comAccelerated hypothesis generation and target identification.

    Preclinical Mechanistic Studies on Systemic Effects and Pathway Perturbations (excluding any clinical relevance)

    Understanding how this compound and its analogs interact with biological systems at a molecular level is crucial. Future preclinical research should focus on clarifying the mechanisms of action of these compounds. frontiersin.org This could involve in vitro and in cellulo experiments to identify specific protein targets and signaling pathways they modulate. nih.gov

    Techniques such as proteomics, transcriptomics, and metabolomics can provide a comprehensive view of the cellular changes induced by these compounds. biorxiv.orgresearchgate.netresearchgate.net Identifying which proteins bind to the compound or which genes and metabolites are altered can offer clues about its biological function. nih.gov These mechanistic studies are essential for building a scientific foundation for the potential research applications of this chemical class.

    Q & A

    Basic Research Questions

    Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-(1-methylcyclopropyl)pyrrolidine hydrochloride?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s stereochemistry and substituent arrangement. High-Performance Liquid Chromatography (HPLC) with UV detection at 210–260 nm can assess purity, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Differential Scanning Calorimetry (DSC) may supplement stability analysis by identifying thermal decomposition thresholds .

    Q. What synthetic routes are commonly used to prepare this compound, and how do their yields compare?

    • Methodological Answer : Cyclopropanation of pyrrolidine derivatives via transition-metal catalysis (e.g., palladium-mediated cross-coupling) is a primary method. Alternative routes include nucleophilic substitution of 3-chloropyrrolidine with methylcyclopropane derivatives under inert conditions. Yields vary (45–75%) depending on solvent polarity (e.g., DMF vs. THF) and temperature control. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity .

    Q. How should researchers design controlled experiments to evaluate the compound’s reactivity in nucleophilic substitution reactions?

    • Methodological Answer : Use kinetic studies under varying conditions (solvent polarity, temperature, and nucleophile concentration). Monitor reaction progress via thin-layer chromatography (TLC) and quantify intermediates via gas chromatography (GC). Include control experiments with non-cyclopropyl analogs to isolate steric and electronic effects of the methylcyclopropyl group .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across solvent systems?

    • Methodological Answer : Conduct comparative solubility studies using standardized protocols (e.g., shake-flask method at 25°C ± 0.5°C). Account for solvent polarity (logP), hydrogen-bonding capacity, and ionic strength. Use molecular dynamics simulations to model solute-solvent interactions and identify outliers caused by polymorphic variations or hygroscopicity .

    Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

    • Methodological Answer : Employ density functional theory (DFT) to optimize the compound’s 3D structure, followed by molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding affinities. Validate predictions with in vitro assays (e.g., radioligand displacement in neuronal membranes) and correlate results with conformational analysis via X-ray crystallography or cryo-EM .

    Q. What strategies assess the compound’s stability under varying pH conditions for long-term storage?

    • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) in buffers (pH 1–13) with periodic HPLC analysis to detect degradation products (e.g., ring-opened byproducts). Use Arrhenius plots to extrapolate shelf-life at 25°C. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and monitor via LC-MS .

    Data Contradiction and Experimental Design

    Q. How should researchers address conflicting data on the compound’s acute toxicity in preclinical studies?

    • Methodological Answer : Re-evaluate dosing protocols (e.g., bolus vs. staggered administration) and animal models (species/strain-specific metabolic differences). Perform toxicokinetic profiling (plasma half-life, metabolite identification) and compare with in vitro hepatocyte assays. Cross-reference with structural analogs to identify toxicophores (e.g., cyclopropane ring reactivity) .

    Q. What experimental controls are essential when studying the compound’s catalytic activity in asymmetric synthesis?

    • Methodological Answer : Include achiral catalysts (e.g., Raney nickel) to baseline reaction rates and enantiomeric excess (ee) measurements via chiral HPLC. Use deuterated solvents to rule out proton exchange interference. Validate stereochemical outcomes with X-ray crystallography or optical rotation comparisons to known standards .

    Tables for Key Data

    Property Method Typical Results Reference
    Melting PointDSC180–185°C (decomposes)
    Solubility in WaterShake-flask (25°C)12.5 mg/mL (pH 7.0)
    Enantiomeric Excess (ee)Chiral HPLC>98% (C18 column, hexane/IPA)
    Plasma Half-Life (rat)LC-MS/MS2.3 ± 0.4 hours

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.